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molecular formula C10H9ClN2O2 B1288904 Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 287384-84-3

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1288904
M. Wt: 224.64 g/mol
InChI Key: DLOFYLZHQBTQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073926B2

Procedure details

HCl gas is bubbled through a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (36 g, 183 mmol) in ethanol (500 mL) at 0° C. for 30 min. The reaction mixture is then heated at reflux for 16 h. The solvent is evaporated and the residue is diluted with CH2Cl2 and filtered. The filtrate is evaporated and the residue is washed with diethyl ether (2×250 mL). The organic layers are dried (Na2SO4) and concentrated. The crude residue is purified by passing through the column of neutral alumina, eluting with 10% EtOAc/hexane to afford the title compound as a white solid (10 g, 25%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[N:8]=[C:7]2[NH:9][C:10]([C:12]([OH:14])=[O:13])=[CH:11][C:6]2=[CH:5][CH:4]=1.[CH2:15](O)[CH3:16]>>[Cl:2][C:3]1[N:8]=[C:7]2[NH:9][C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:11][C:6]2=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
36 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)NC(=C2)C(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
the residue is diluted with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
WASH
Type
WASH
Details
the residue is washed with diethyl ether (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue is purified
WASH
Type
WASH
Details
eluting with 10% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)NC(=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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